molecular formula C5H6N2O2S B3301489 (5-Nitrothiophen-2-YL)methanamine CAS No. 90993-47-8

(5-Nitrothiophen-2-YL)methanamine

Cat. No. B3301489
CAS RN: 90993-47-8
M. Wt: 158.18 g/mol
InChI Key: GIUPGSUAELRKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Nitrothiophen-2-YL)methanamine” is a chemical compound with the molecular formula C5H6N2O2S . It belongs to the class of organic compounds known as Schiff bases . Schiff bases are used as starting materials in the synthesis of important drugs, such as antibiotics and antiallergic, antiphlogistic, and antitumor substances .


Synthesis Analysis

The synthesis of “(5-Nitrothiophen-2-YL)methanamine” derivatives has been reported in the literature . For instance, N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine was prepared by refluxing a mixture of a solution containing 5-nitrothiophene-2-carboxyaldehyde and a solution containing 2-fluoroaniline in ethanol .


Molecular Structure Analysis

The molecular structure of “(5-Nitrothiophen-2-YL)methanamine” has been characterized by single-crystal X-ray determination . The molecular geometry from X-ray determination of the title compound has been compared using the Hartree-Fock (HF) and density functional theory (B3LYP) method with 6-311++G (d, p) basis set .


Chemical Reactions Analysis

The chemical reactivity of “(5-Nitrothiophen-2-YL)methanamine” has been studied using density functional theory (DFT) and Hartree-Fock (HF) calculations . The study investigated the molecular structure, atomic charges, molecular electrostatic potential (MEP), and chemical reactivity descriptors (chemical hardness, chemical softness, electronegativity) of the compound .

Safety and Hazards

The safety data sheet (SDS) for “(5-Nitrothiophen-2-YL)methanamine” provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling, and storage .

Future Directions

The future directions for the research and application of “(5-Nitrothiophen-2-YL)methanamine” could involve further exploration of its biological properties and potential uses in pharmaceutical and agrochemical industries . Additionally, the development of new spectroscopic probes based on this compound for real-time detection of certain enzymes, such as nitroreductase, could be another promising direction .

properties

IUPAC Name

(5-nitrothiophen-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUPGSUAELRKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697691
Record name 1-(5-Nitrothiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Nitrothiophen-2-YL)methanamine

CAS RN

90993-47-8
Record name 1-(5-Nitrothiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Nitrothiophen-2-YL)methanamine
Reactant of Route 2
(5-Nitrothiophen-2-YL)methanamine
Reactant of Route 3
Reactant of Route 3
(5-Nitrothiophen-2-YL)methanamine
Reactant of Route 4
Reactant of Route 4
(5-Nitrothiophen-2-YL)methanamine
Reactant of Route 5
(5-Nitrothiophen-2-YL)methanamine
Reactant of Route 6
Reactant of Route 6
(5-Nitrothiophen-2-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.